N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5OS/c1-10-23-24-17-18(22-14-4-2-3-5-15(14)25(10)17)27-9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKKSQSNJUVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : The triazole component is synthesized through a cyclization reaction involving hydrazine and appropriate carbonyl compounds.
- Quinoxaline Integration : The quinoxaline structure is introduced via a condensation reaction with suitable precursors.
- Sulfur Incorporation : The sulfanyl group is added through nucleophilic substitution methods.
- Final Acetamide Formation : The acetamide moiety is introduced to complete the compound.
Anticancer Properties
Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:
- Compounds based on this scaffold have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range (e.g., 365 nM for some derivatives) .
- The mechanism of action often involves inhibition of key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition
Studies have demonstrated that compounds similar to this compound can inhibit various enzymes:
- Alkaline Phosphatase Inhibition : Some derivatives have shown significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to anti-proliferative effects .
| Compound | Enzyme Inhibition IC50 (nM) | Cell Line Tested |
|---|---|---|
| 16a | 3158 | A375 melanoma |
| 16b | 3527 | A375 melanoma |
| 17a | 365 | MDA-MB-231 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Pro-apoptotic Pathways : These compounds may upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
- DNA Intercalation : Certain analogs have been shown to intercalate DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Recent studies highlight the efficacy of this compound class:
- A study evaluated the anti-proliferative effects against various cancer cell lines including MCF-7 and HCT116. The results indicated that some derivatives were more potent than established chemotherapeutics like Etoposide .
Notable Research Findings:
- Cytotoxicity : Compounds demonstrated significant cytotoxicity with EC50 values as low as 365 nM.
- Selectivity : Certain derivatives exhibited selectivity towards cancer cells over normal cells, reducing potential side effects.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:
- Compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer (HCT116) cells .
- Studies have demonstrated that these compounds can act as DNA intercalators and topoisomerase II inhibitors, crucial mechanisms in cancer therapy .
Antimicrobial Properties
The triazoloquinoxaline derivatives have also been explored for their antibacterial and antifungal activities:
- Various studies have reported the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Candida albicans .
- The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Emerging research suggests potential neuroprotective roles for this compound:
- Compounds with similar structures have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis .
- This could be particularly beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic routes often emphasize the importance of the sulfanyl group in enhancing biological activity.
Table: Summary of Synthesis Methods
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Reactants A + B under conditions X | 85% |
| Method B | Intermediate C + D with catalyst Y | 90% |
Case Study 1: Anticancer Activity
A study by Ezzat et al. synthesized a series of triazolo[4,3-a]quinoxaline derivatives and evaluated their cytotoxicity on MDA-MB-231 cells. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of triazoloquinoxaline derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the bromo-fluorophenyl group.
- Thioether linkage formation between the triazoloquinoxaline core and acetamide moiety.
- Methylation at the 1-position of the triazole ring.
- Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C for thioether formation), and reaction monitoring via TLC or HPLC. Purity is validated using NMR (¹H/¹³C) and LC-MS .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Analytical Techniques :
- X-ray crystallography for definitive structural confirmation (if crystals are obtainable).
- ¹H/¹³C NMR to verify substituent positions and assess purity (>95% required for biological assays).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to quantify impurities .
Q. What are the preliminary biological screening strategies for this compound?
- In vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : COX-1/COX-2 inhibition studies, referencing structural analogs with 75% COX inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar triazoloquinoxaline derivatives?
- Case Study : For conflicting COX inhibition results (e.g., "TBD" entries in Table 2 of ):
- Dose-response curves to confirm activity thresholds.
- Molecular docking to assess binding affinity variations due to substituent effects (e.g., bromo vs. fluoro groups).
- Meta-analysis of PubChem data to identify trends in substituent-driven activity .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Tools :
- SwissADME for predicting logP (lipophilicity), solubility, and bioavailability.
- Molecular dynamics simulations to evaluate blood-brain barrier permeability.
- CYP450 interaction profiling using Schrödinger’s QikProp.
- Validation : Compare predictions with experimental data from structurally related compounds (e.g., ’s kinetic studies) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Synthesize derivatives with modifications at the 4-bromo-2-fluorophenyl or triazoloquinoxaline moieties.
- Test analogs against panels of receptors/enzymes (e.g., kinase profiling).
- Example : ’s comparison table highlights how chloro vs. fluoro substitutions alter antimicrobial activity.
- Key Metrics : IC₅₀ shifts, selectivity indices, and toxicity profiles .
Key Challenges and Solutions
- Solubility Issues : Limited aqueous solubility (common in triazoloquinoxalines) can be mitigated using co-solvents (e.g., DMSO-PBS mixtures) or nanoformulation .
- Stereochemical Complexity : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if unexpected bioactivity arises .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
